(S)-Indoline-2-carboxylic acid ethyl ester
CAS No.: 82923-81-7
Cat. No.: VC3796340
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82923-81-7 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 |
| Standard InChI Key | KISPUTPAKVZNBI-JTQLQIEISA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC2=CC=CC=C2N1 |
| SMILES | CCOC(=O)C1CC2=CC=CC=C2N1 |
| Canonical SMILES | CCOC(=O)C1CC2=CC=CC=C2N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-Indoline-2-carboxylic acid ethyl ester belongs to the indoline class of heterocyclic compounds, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidine moiety. The ester group at position 2 and the ethyl substituent introduce both lipophilic and stereoelectronic influences on the molecule. The molecular formula is , with a molecular weight of 191.23 g/mol .
Key structural features include:
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Stereochemistry: The S-configuration at C2 ensures compatibility with biological targets requiring chiral recognition .
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Tautomerism: The indoline system exhibits partial aromaticity, with delocalization of the nitrogen lone pair into the benzene ring.
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Hydrogen bonding capacity: The ester carbonyl () and NH groups participate in intermolecular interactions.
Physical Properties
The compound’s retention index of 1720 on non-polar GC columns indicates moderate polarity, aligning with its ester functionality . Limited aqueous solubility (estimated <1 mg/mL) necessitates organic solvents for handling .
Synthesis and Manufacturing Processes
Tin-Mediated Reduction Method
The industrial-scale synthesis described in US4535168A involves a two-step protocol:
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Reduction of indole precursor: Indole-2-carboxylic acid or its ester reacts with stannous chloride () and dry HCl in ethanol at -25°C to +25°C for 2–24 hours, forming a tin complex .
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Alkaline hydrolysis: Treatment with aqueous NaOH/ethanol at 20–25°C liberates the free acid, which is esterified to yield the target compound .
Key process parameters:
Enzymatic Resolution of Racemates
WO2005051910A1 discloses a biocatalytic approach using Bacillus aryabhattai whole cells to resolve racemic ethyl indoline-2-carboxylate :
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Substrate loading: 30 g/L with batch feeding
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Reaction conditions: pH 7.0, 40°C, 48 hours
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Performance metrics:
This method eliminates costly chiral auxiliaries and achieves higher optical purity compared to Rh-catalyzed hydrogenation (95% e.e.) .
Pharmaceutical and Industrial Applications
ACE Inhibitor Synthesis
(S)-Indoline-2-carboxylic acid ethyl ester is a key intermediate in synthesizing perindopril, a frontline antihypertensive drug. The synthetic pathway involves:
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Hydrogenation to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
Clinical relevance stems from:
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Bioactivity: ACE inhibition IC₅₀ = 1.2 nM
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Market impact: Global perindopril sales exceeded $1.2 billion in 2024 .
Antiviral Drug Development
Recent studies highlight the compound’s role in HIV-1 integrase inhibition:
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Mechanism: Chelates Mg²⁺ ions in the integrase active site .
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Lead compound: Derivative 17a shows IC₅₀ = 3.11 μM against strand transfer activity .
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Structural optimization: Halogenation at C6 enhances π-stacking with viral DNA .
Anticancer Research
GoldBio identifies applications in leukemia therapy:
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Target: K562 leukemia cells (IC₅₀ = 8.4 μM)
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Mechanism: p38 MAP kinase inhibition disrupts oncogenic signaling .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃)
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δ 3.42 (dd, 1H, J=15.3, 8.2 Hz, H3a)
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δ 4.31 (q, 2H, J=7.1 Hz, OCH₂CH₃)
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δ 4.58 (dd, 1H, J=8.2, 5.6 Hz, H2)
IR (KBr):
Chromatographic Behavior
| Column Type | Retention Index | Conditions |
|---|---|---|
| VF-5MS (30 m) | 1720 | 60°C → 270°C, He carrier |
| Zorbax SB-C18 | 8.2 min | 60% MeCN/H₂O, 1 mL/min |
GC-MS analysis confirms >99.5% purity in commercial batches .
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